molecular formula C13H22 B15219183 1,2-DI-Tert-butylcyclopenta-1,3-diene

1,2-DI-Tert-butylcyclopenta-1,3-diene

Cat. No.: B15219183
M. Wt: 178.31 g/mol
InChI Key: BKXWLTGDCDAPQT-UHFFFAOYSA-N
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Description

1,2-DI-Tert-butylcyclopenta-1,3-diene is an organic compound with the molecular formula C13H22. It is a colorless liquid that is soluble in organic solvents. This compound is known for its stability and is often used as a ligand in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-DI-Tert-butylcyclopenta-1,3-diene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the following steps:

  • Cyclopentadiene is treated with a base such as sodium hydride to form the cyclopentadienyl anion.
  • The cyclopentadienyl anion is then alkylated with tert-butyl bromide to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-DI-Tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.

    Reduction: Reduction reactions can convert it into cyclopentane derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Cyclopentadienone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentadienes depending on the reagents used.

Scientific Research Applications

1,2-DI-Tert-butylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-DI-Tert-butylcyclopenta-1,3-diene primarily involves its role as a ligand in metal complexes. The compound coordinates with metal centers through its cyclopentadienyl ring, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric protection, enhancing the stability and selectivity of these complexes .

Comparison with Similar Compounds

Similar Compounds

    1,3-DI-Tert-butylcyclopenta-1,3-diene: Similar structure but different substitution pattern.

    1,2,4-Tri-tert-butylcyclopenta-1,3-diene: Contains an additional tert-butyl group.

    Cyclopentadiene: The parent compound without tert-butyl groups.

Uniqueness

1,2-DI-Tert-butylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides a balance of steric protection and reactivity. This makes it particularly useful as a ligand in organometallic chemistry, where stability and selectivity are crucial .

Properties

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1,2-ditert-butylcyclopenta-1,3-diene

InChI

InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3

InChI Key

BKXWLTGDCDAPQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC1)C(C)(C)C

Origin of Product

United States

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